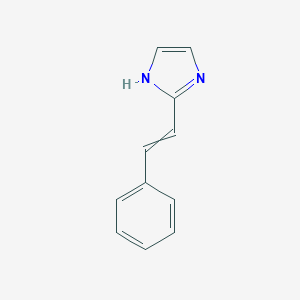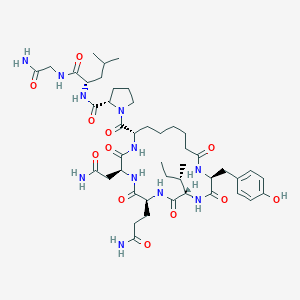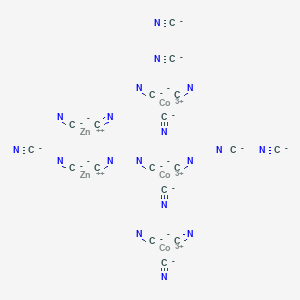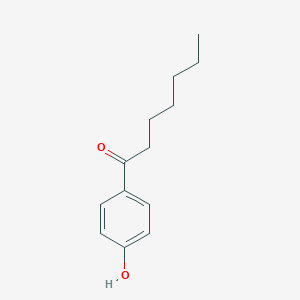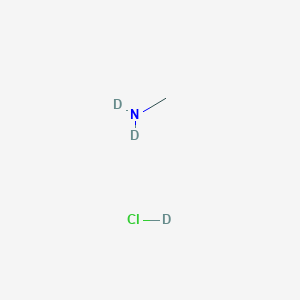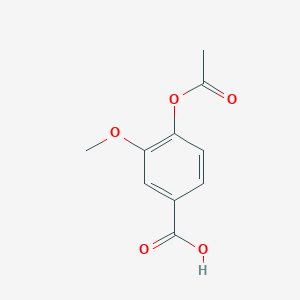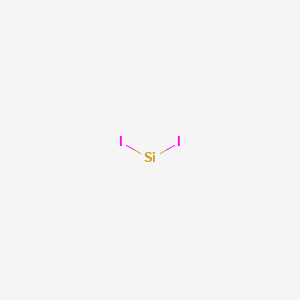
Diiodosilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diiodosilicon is a chemical compound with the formula H₂SiI₂. It is a colorless liquid that is highly soluble in hydrocarbon and chlorinated solvents. This compound is known for its reactivity with nitrogen- or oxygen-containing solvents . This compound is particularly useful in organic synthesis and has applications in various fields, including semiconductor manufacturing and chemical vapor deposition.
Mechanism of Action
Diiodosilane: Mechanism of Action
Diiodosilane, a compound with the molecular formula H2I2Si, is a reagent used in organic synthesis. It has a molecular weight of 283.9103 .
Target of Action
Diiodosilane primarily targets carbamates and alcohols in organic synthesis . It interacts with these compounds to facilitate specific chemical reactions.
Mode of Action
Diiodosilane is particularly useful for isocyanate formation under mild reaction conditions, especially from N-Boc systems . It also exhibits properties and reactivities that are complementary to those of iodotrimethylsilane . This reagent is used to cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Biochemical Pathways
It is known that diiodosilane plays a crucial role in the conversion of carbamates to ureas via isocyanates , and in the deoxygenation of alcohols and ethers . These reactions are part of larger biochemical pathways in organic synthesis.
Result of Action
The action of diiodosilane results in the formation of isocyanates from carbamates, particularly N-Boc systems . It also leads to the deoxygenation of alcohols and ethers, with a high selectivity for secondary oxygen functions .
Biochemical Analysis
Biochemical Properties
Diiodosilane is a useful reagent for isocyanate formation under mild reaction conditions . It has been shown to interact with N-Boc systems .
Molecular Mechanism
Diiodosilane’s molecular mechanism involves its use as a reagent for isocyanate formation . It can cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diiodosilicon can be synthesized through several methods. One common method involves the reaction of phenylsilane with iodine at low temperatures, gradually increasing the temperature while continuously pumping the reaction solution . Another method includes reacting lithium aluminum hydride with phenyl dichlorosilane under inert gas protection, followed by heating and distillation to obtain high-purity diiodosilane .
Industrial Production Methods: In industrial settings, diiodosilane is produced by reacting sodium iodide with dichlorosilane in the presence of an amine catalyst. The reaction is carried out under nitrogen and argon protection, followed by low-temperature condensation and rectification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diiodosilicon undergoes various chemical reactions, including:
Deoxygenation: It is used as a reagent for the deoxygenation of alcohols and ethers.
Isocyanate Formation: It efficiently converts carbamates to ureas via isocyanates under mild conditions.
Common Reagents and Conditions:
Deoxygenation: Phenylsilane and iodine are commonly used reagents.
Isocyanate Formation: N-Boc systems are typically used as substrates.
Major Products:
Deoxygenation: The major products are deoxygenated alcohols and ethers.
Isocyanate Formation: The major products are ureas.
Scientific Research Applications
Diiodosilicon has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the conversion of carbamates to ureas and for the deoxygenation of alcohols and ethers
Semiconductor Industry: It serves as a key chemical precursor in the development of next-generation semiconductor chips, particularly for the deposition of silicon nitride thin films.
Organic Synthesis: It is employed in various organic synthesis reactions due to its unique reactivity and selectivity.
Comparison with Similar Compounds
Iodotrimethylsilane (TMSI): Both diiodosilane and iodotrimethylsilane are used for deoxygenation reactions.
Phenylsilane: Used in the synthesis of diiodosilane, phenylsilane itself is a versatile reagent in organic synthesis.
Uniqueness: Diiodosilicon is unique due to its ability to perform specific transformations under mild conditions, such as the efficient conversion of carbamates to ureas and the selective deoxygenation of alcohols and ethers . Its reactivity and selectivity make it a valuable reagent in both academic and industrial research.
Properties
InChI |
InChI=1S/I2Si/c1-3-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-83-3 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
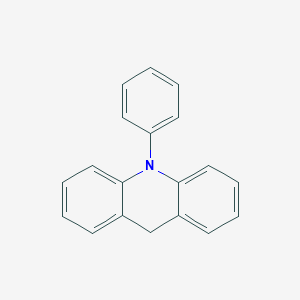
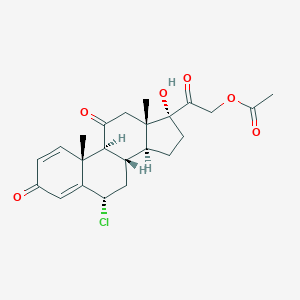
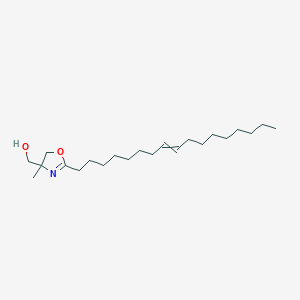
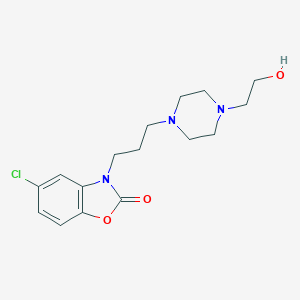
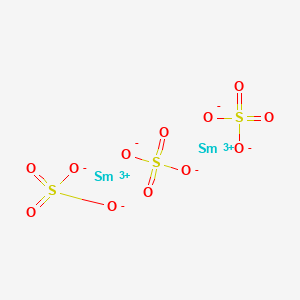
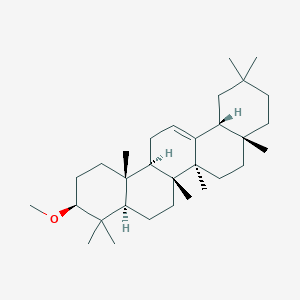
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
